4-(2,3-Dimethoxybenzoyl)isoquinoline
Overview
Description
4-(2,3-Dimethoxybenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 3 positions, attached to an isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxybenzoyl)isoquinoline typically involves the reaction of 2,3-dimethoxybenzoyl chloride with isoquinoline in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxybenzoyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoquinone derivatives.
Reduction: Formation of 4-(2,3-dimethoxyphenyl)isoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,3-Dimethoxybenzoyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxybenzoyl)isoquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethoxyphenyl)isoquinoline
- 4-(2,3-Dimethoxybenzyl)isoquinoline
- 4-(2,3-Dimethoxybenzoyl)pyridine
Uniqueness
4-(2,3-Dimethoxybenzoyl)isoquinoline is unique due to the specific positioning of the methoxy groups on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-8-14(18(16)22-2)17(20)15-11-19-10-12-6-3-4-7-13(12)15/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNIBMOMOCTUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248063 | |
Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-81-5 | |
Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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